4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride
Description
Chemical Structure and Properties: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride (CAS: 2206607-78-3) is a bicyclic β-amino acid derivative with a rigid bicyclo[2.2.2]octane scaffold. The compound features a carboxylic acid group at position 1, an amino group at position 4, and a cyclopropylamide substituent. Its hydrochloride salt form enhances solubility and stability for laboratory use .
Applications: Primarily used in pharmaceutical research, this compound is a structural analog of bioactive bicyclic amino acids.
Properties
IUPAC Name |
4-amino-N-cyclopropylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c13-12-6-3-11(4-7-12,5-8-12)10(15)14-9-1-2-9;/h9H,1-8,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPJGBAESQHSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C23CCC(CC2)(CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a two-step approach:
Starting Material : 4-aminobicyclo[2.2.2]octane-1-carboxylic acid serves as the key precursor. This parent compound contains the bicyclic framework with an amino group and a carboxylic acid functional group at the 1-position.
Amide Formation : The carboxylic acid group is converted into a cyclopropylamide by reaction with cyclopropanamine. This amidation step forms the N-cyclopropyl amide linkage.
Salt Formation : The resulting amide is then converted into its hydrochloride salt by treatment with hydrochloric acid, yielding the final compound as a hydrochloride salt.
This synthetic route is summarized as follows:
$$
\text{4-aminobicyclo[2.2.2]octane-1-carboxylic acid} + \text{cyclopropanamine} \rightarrow \text{4-amino-N-cyclopropylbicyclo[2.2.2]octane-1-carboxamide} \xrightarrow{\text{HCl}} \text{hydrochloride salt}
$$
Detailed Reaction Conditions
Amidation Reaction : The amidation between the carboxylic acid and cyclopropanamine is typically carried out under conditions that promote amide bond formation, such as using coupling agents (e.g., carbodiimides like EDC or DCC) or activating the acid group via formation of acid chlorides or anhydrides. Solvents such as dichloromethane or dimethylformamide are commonly used.
Hydrochloride Salt Formation : The free amide base is treated with anhydrous hydrogen chloride or hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) to precipitate or isolate the hydrochloride salt.
Research Findings on Synthesis
The reaction of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid with cyclopropanamine proceeds efficiently to yield the corresponding cyclopropylamide intermediate with good purity.
Conversion to the hydrochloride salt improves compound stability and facilitates isolation as a crystalline solid.
The overall molecular weight of the hydrochloride salt is 244.76 g/mol, consistent with the addition of the cyclopropylamide group and the HCl salt.
The compound’s unique bicyclic structure combined with the cyclopropylamide moiety may require careful control of reaction parameters to avoid side reactions or degradation.
Data Table: Summary of Compound and Preparation Details
| Parameter | Details |
|---|---|
| Compound Name | This compound |
| CAS Number | 2206607-70-5 |
| Molecular Formula | C12H21ClN2O |
| Molecular Weight | 244.76 g/mol |
| Parent Compound | 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (C12H21NO2, MW 169.22 g/mol) |
| Key Reagents | Cyclopropanamine, HCl |
| Typical Solvents | Dichloromethane, DMF, ethereal solvents |
| Reaction Type | Amide bond formation followed by salt formation |
| Purification | Crystallization of hydrochloride salt |
Analytical and Characterization Data
Structural Confirmation : The compound structure is confirmed by spectroscopic methods such as NMR (proton and carbon), IR spectroscopy (amide and hydrochloride salt bands), and mass spectrometry.
-
- IUPAC Name: 4-amino-N-cyclopropylbicyclo[2.2.2]octane-1-carboxamide; hydrochloride
- InChIKey: DQPJGBAESQHSIB-UHFFFAOYSA-N
- SMILES: C1CC1NC(=O)C23CCC(CC2)(CC3)N.Cl
Notes on Optimization and Challenges
Amidation efficiency depends on the activation method of the carboxylic acid and the purity of cyclopropanamine.
Formation of the hydrochloride salt enhances compound stability and solubility in polar solvents.
Due to the bicyclic and strained nature of the molecule, reaction conditions must be mild to prevent ring opening or rearrangement.
Limited published literature exists on this compound’s synthesis, indicating a need for further detailed studies to optimize yields and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new pharmaceuticals, particularly in the realm of central nervous system (CNS) disorders. Its bicyclic framework can be modified to enhance binding affinity to specific biological targets.
Case Studies
- Research indicates that derivatives of bicyclic amines can exhibit significant activity against various neurological conditions, including anxiety and depression . The ability to modify the amine and carboxylic acid functionalities allows for the exploration of structure-activity relationships (SAR) that could lead to more effective treatments.
Neuropharmacology
4-Aminobicyclo[2.2.2]octane derivatives have been investigated for their potential as neuroprotective agents. Their mechanism may involve modulation of neurotransmitter systems, which is crucial in treating neurodegenerative diseases.
Research Findings
- Studies have shown that similar compounds can inhibit reuptake mechanisms of neurotransmitters like serotonin and dopamine, suggesting a pathway for developing antidepressants or anxiolytics .
Agricultural Applications
Emerging research has explored the use of this compound in agricultural settings, particularly as a biopesticide or plant growth regulator due to its potential effects on plant metabolism and pest resistance.
Innovative Uses
- Preliminary studies suggest that compounds with similar bicyclic structures can enhance plant resilience against pests by altering metabolic pathways that affect secondary metabolite production, such as terpenes and alkaloids .
Biochemical Research
The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator makes it valuable in understanding complex biological systems.
Experimental Insights
- Laboratory experiments have demonstrated that this compound can affect enzyme kinetics, providing insights into metabolic regulation in various organisms .
Data Table: Comparative Analysis of Applications
| Application Area | Potential Benefits | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Development of CNS drugs | Structure-activity relationship studies |
| Neuropharmacology | Neuroprotective effects | Modulation of neurotransmitter systems |
| Agricultural Science | Biopesticide development | Enhancing pest resistance in crops |
| Biochemical Research | Understanding enzyme interactions | Kinetic studies on metabolic pathways |
Mechanism of Action
The mechanism by which 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.2]octane Derivatives
Key Structural Variations :
Bicyclo[2.2.1]octane and Other Bicyclic Analogs
Impact of Ring Size :
Functional Implications :
- The bicyclo[2.2.2] system provides greater conformational rigidity than [2.2.1], enhancing selectivity in transporter inhibition .
- Unsaturated analogs (e.g., bicyclo[2.2.1]hept-5-ene) exhibit distinct electronic properties, influencing binding affinity to mitochondrial enzymes like glutamate dehydrogenase .
Substituent-Driven Pharmacological Profiles
Amide vs. Ester Derivatives :
Amino Acid Transporter Modulation
- The target compound’s cyclopropylamide group mimics leucine’s structure, enabling competitive inhibition of L-type amino acid transporters (LAT1). This property is exploited in cancer research to restrict tumor cell proliferation .
- In contrast, 2-aminobicyclo[2.2.2]octane-2-carboxylic acid (CAS: 854214-59-8) selectively depletes neutral amino acids in the cerebral cortex, highlighting positional isomerism’s role in biological specificity .
Antiviral Agent Development
- Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid serve as scaffolds for antiviral drugs, leveraging the rigid core to inhibit viral protease activity .
Biological Activity
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride (ABOC-CP) is a compound derived from the bicyclic structure of bicyclo[2.2.2]octane, known for its unique conformational properties that enhance its biological activity. This article explores the biological activity of ABOC-CP, including its pharmacological potential, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₆ClN₃O₂
- Molecular Weight : 205.68 g/mol
- CAS Number : 854214-59-8
The biological activity of ABOC-CP is primarily attributed to its ability to interact with various neurotransmitter systems and enzyme targets. Research indicates that compounds with a bicyclic structure can serve as effective inhibitors or modulators due to their rigid conformation, which allows for better fitting into active sites of enzymes or receptors.
- Neurotransmitter Modulation : ABOC-CP has been shown to influence neurotransmitter transport systems, particularly those involved in amino acid transport such as system L, which is crucial for the uptake of neutral amino acids like leucine and histidine .
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for certain enzymes involved in metabolic pathways, enhancing its profile as a therapeutic candidate for conditions like cancer and metabolic disorders .
Table 1: Summary of Biological Activities of ABOC-CP
Case Studies
-
Amino Acid Transport Study :
A study conducted on the interaction of ABOC-CP with amino acid transport systems revealed that it could competitively inhibit the uptake of leucine in S37 ascites cells, suggesting its utility in modulating amino acid availability in tumor environments . -
Antitumoral Activity :
Research highlighted the potential of bicyclic amino acids like ABOC-CP in developing new antitumoral agents. The compound's structural rigidity allows for enhanced binding affinity to target sites on cancer cells, leading to increased efficacy compared to more flexible analogs . -
Asymmetric Synthesis Applications :
ABOC-CP has been utilized as a chiral building block in the synthesis of complex organic molecules, demonstrating its versatility in medicinal chemistry and organic synthesis applications .
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | EDC/HOBt, DMF, 0–4°C | Carboxyl group activation |
| Coupling | Cyclopropylamine, RT, 12h | Amide bond formation |
| Purification | Recrystallization (MeOH/EtOAc) | Isolation of hydrochloride salt |
Basic: What safety precautions should be taken when handling this compound?
Methodological Answer:
Conflicting hazard classifications exist (e.g., reports acute toxicity (H302) and skin irritation (H315), while states "no known hazard"). To ensure safety:
Default to stricter protocols : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .
Engineering controls : Perform reactions in fume hoods with HEPA filters to minimize aerosol exposure .
Emergency measures : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. Table 2: Hazard Comparison Across SDS
| Source | Acute Toxicity | Skin Irritation | Respiratory Hazard |
|---|---|---|---|
| H302 (Oral, Cat. 4) | H315 (Cat. 2) | H335 (Respiratory irritation) | |
| Not classified | Not classified | Not classified |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Purity analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Target ≥95% purity .
- Elemental analysis : Verify C, H, N content matches theoretical values (±0.4%) .
Structural confirmation :
- NMR : - and -NMR to confirm bicyclo[2.2.2]octane scaffold and cyclopropylamide substitution .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]) .
Advanced: How can conflicting safety data from different sources be resolved?
Methodological Answer:
Regulatory cross-check : Compare classifications with the latest ECHA (EU) or OSHA (US) databases.
In vitro assays : Conduct acute toxicity testing (e.g., OECD TG 423 for oral toxicity) and skin irritation assays (OECD TG 439) to generate lab-specific data .
Literature review : Prioritize peer-reviewed studies over SDS entries. For example, highlights amino acid transporter inhibition but does not report acute toxicity, suggesting context-dependent hazards .
Advanced: What strategies are used to study structure-activity relationships (SAR) of bicyclo[2.2.2]octane derivatives?
Methodological Answer:
Scaffold diversification : Synthesize analogs with varying substituents (e.g., hydroxyl, halogen) at the 4-amino position .
Biological assays :
- Amino acid transport : Use radiolabeled -leucine uptake assays in cell lines (e.g., HEK293) to measure transporter inhibition .
- Antiviral activity : Test derivatives against viral replication (e.g., influenza A) using plaque reduction assays .
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like glutamate dehydrogenase .
Q. Table 3: SAR Study Design
| Variable | Tested Modification | Biological Endpoint |
|---|---|---|
| R-group | Cyclopropylamide vs. methyl ester | Transporter inhibition (IC) |
| Position | 4-amino vs. 2-amino substitution | Antiviral activity (EC) |
Advanced: How to design experiments to investigate its mechanism in modulating amino acid transporters?
Methodological Answer:
Cell-based assays :
- Competitive inhibition : Co-incubate with -BCH (a known transporter substrate) in pancreatic β-cells and measure uptake via scintillation counting .
- Gene knockout : Use CRISPR/Cas9 to delete LAT1 (Slc7a5) in cell lines and assess residual transport activity .
Metabolic profiling : Employ LC-MS to quantify intracellular glutamine/glutamate levels after treatment, linking transport inhibition to downstream effects (e.g., insulin secretion) .
Kinetic analysis : Determine values via Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
